molecular formula C10H8N2O5 B1595345 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid CAS No. 36847-90-2

4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B1595345
CAS RN: 36847-90-2
M. Wt: 236.18 g/mol
InChI Key: MZRKEXUFISGDKS-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid, also known as 4-NPA, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in various biochemical and physiological experiments. 4-NPA is a derivative of butyric acid and has a nitro group attached to the aromatic ring. 4-NPA has been studied for its effects on enzyme activity, metabolic pathways, and signal transduction.

Scientific Research Applications

Radiopharmaceutical Synthesis

4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid: is utilized in the synthesis of radiopharmaceuticals. Its derivative, 4-nitrophenyl activated esters, are employed as synthons for indirect radiofluorination of biomolecules. This process is crucial for positron emission tomography (PET) imaging, which requires radiolabeling of sensitive biomolecules with fluorine-18. The use of this compound simplifies the multistep procedure typically needed for radiolabeling, enhancing the efficiency of creating radiopharmaceuticals .

Bioconjugation Techniques

The compound’s derivatives serve as photolinkers for bioconjugation, a method used to covalently bond biomolecules for biochemical assays and chemical syntheses. Specifically, 4-fluoro-3-nitrophenyl azide, a related compound, has been historically used for photoaffinity labeling since the 1960s. It demonstrates the compound’s versatility in bioconjugation applications, including immobilization of biomolecules on polymer surfaces .

Polymer Surface Functionalization

In materials chemistry, the functionalization of polymer surfaces is a significant application. The compound’s derivatives, particularly those involving nitrophenyl groups, are advantageous for activating inert polymer surfaces. This activation allows for the subsequent conjugation of biomolecules without additional reagents or catalysts, streamlining the process of surface engineering .

Diagnostic Imaging

In diagnostic imaging, especially in molecular imaging techniques like PET, the compound’s derivatives are used to label biomolecules with radionuclides. This labeling allows for the visualization of physiological processes at the cellular level, contributing to personalized healthcare and the diagnosis of various diseases .

properties

IUPAC Name

(E)-4-(3-nitroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKEXUFISGDKS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitroanilino)-4-oxobut-2-enoic acid

CAS RN

36847-90-2
Record name 3'-NITROMALEANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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